N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c21-16(12-1-4-14-15(9-12)19-24-18-14)17-10-11-5-7-20(8-6-11)25(22,23)13-2-3-13/h1,4,9,11,13H,2-3,5-8,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDURQDKCXZAPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzo[c][1,2,5]thiadiazole derivatives, characterized by the presence of a piperidine moiety and a cyclopropylsulfonyl group. The molecular formula is C18H22N2O3S, with a molecular weight of 378.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 2034554-00-0 |
| Structure | Structure |
This compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on activin receptor-like kinase 5 (ALK5), which plays a crucial role in TGF-β signaling pathways associated with cancer progression .
- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory properties through the modulation of cytokine release and inflammatory markers.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and the benzo[c][1,2,5]thiadiazole scaffold can significantly impact its pharmacological profile.
Notable Findings:
- Cyclopropylsulfonyl Group : This functional group enhances the lipophilicity and stability of the compound, contributing to its ability to penetrate cellular membranes.
- Piperidine Substituents : Modifications on the piperidine ring have been explored to fine-tune receptor affinity and selectivity.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various models.
Case Study 1: Anti-Cancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated that it effectively inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Anti-inflammatory Effects
In vivo experiments demonstrated that administration of this compound significantly reduced edema in a carrageenan-induced paw edema model in rats. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To contextualize its biological activity, this compound was compared with structurally similar compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(piperidin-4-yl)benzothiazole | 0.15 | ALK5 Inhibition |
| N-(cyclopropylsulfonyl)-benzothiazole | 0.25 | Anti-inflammatory |
| N-(methylpiperidin-4-yl)-benzo[c][1,2,5]thiadiazole | 0.30 | Anticancer |
Q & A
Q. Critical Conditions :
- Temperature : Controlled heating (e.g., reflux in acetonitrile or toluene) for cyclization .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide) for amide coupling; chlorinated solvents (e.g., dichloromethane) for sulfonylation .
- Catalysts : Triethylamine or DMAP to enhance reaction efficiency .
Basic: Which spectroscopic and chromatographic methods are essential for structural characterization?
Answer:
Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR for verifying substituent positions and confirming piperidine ring conformation .
- 2D NMR (COSY, HSQC) to resolve complex splitting patterns in the cyclopropylsulfonyl and piperidinyl groups .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Chromatography :
- HPLC for purity assessment (>95% purity required for biological assays) .
- TLC for real-time reaction monitoring .
Advanced: How can researchers address discrepancies in reported biological activity data?
Answer:
Contradictions often arise from variations in:
Assay Conditions :
- pH-dependent activity (e.g., sulfonamide groups exhibit altered binding at physiological vs. acidic pH) .
- Cell line specificity (e.g., cancer cell viability assays may differ due to receptor expression levels) .
Compound Purity : Impurities >5% can skew results; validate via HPLC and orthogonal methods (e.g., elemental analysis) .
Structural Analogues : Compare activity with derivatives (e.g., replacing cyclopropylsulfonyl with methylsulfonyl) to isolate pharmacophore contributions .
Q. Methodological Resolution :
- Dose-Response Curves : Use IC50/EC50 values across multiple assays to assess consistency .
- Computational Validation : Molecular docking to predict target binding and reconcile divergent experimental results .
Advanced: What strategies optimize synthetic yield and selectivity for this compound?
Answer:
Catalyst Optimization :
- Use triethylamine or DMAP to accelerate sulfonylation and amide coupling .
- Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps in piperidine functionalization .
Solvent Screening :
- Dimethylformamide improves solubility of intermediates during coupling .
- Acetonitrile enhances cyclization efficiency .
Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature for acid chloride formation) minimizes side reactions .
Purification Techniques :
- Column chromatography with gradient elution (hexane/ethyl acetate) for high-purity isolation .
- Recrystallization from ethanol/water mixtures .
Advanced: How do electronic effects of the cyclopropylsulfonyl group influence reactivity and stability?
Answer:
The cyclopropylsulfonyl group is electron-withdrawing, impacting:
Reactivity :
- Nucleophilic Substitution : Activates adjacent carbons for attack, facilitating piperidine ring functionalization .
- Hydrolysis Susceptibility : Stabilizes transition states in acidic/basic conditions, requiring pH-controlled storage .
Thermal Stability :
- TGA Analysis : Decomposition above 200°C, indicating suitability for high-temperature reactions .
- DSC Profiles : Endothermic peaks correlate with melting points, guiding solvent selection for recrystallization .
Q. Experimental Design :
- Kinetic Studies : Monitor sulfonylation rates under varying electronic environments (e.g., substituent effects on piperidine) .
- Solubility Profiling : Assess in buffers (pH 3–9) to determine formulation strategies .
Advanced: What computational approaches predict the compound’s mechanism of action?
Answer:
Molecular Docking :
- Target Identification : Screen against kinase or GPCR libraries using AutoDock Vina .
- Binding Affinity : Compare docking scores (e.g., ΔG values) with experimental IC50 data .
MD Simulations :
- Stability Analysis : 100-ns simulations in explicit solvent to assess protein-ligand complex stability .
- Free-Energy Calculations : Use MM-GBSA to validate binding energetics .
QSAR Modeling :
- Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
